(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
CAS No.:
Cat. No.: VC18727524
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO2 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (2R)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
| Standard InChI Key | XYUQCAZFWBCAKG-OAHLLOKOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CN)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O |
Introduction
Synthesis and Preparation
The synthesis of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid would likely involve multi-step organic synthesis techniques. These could include asymmetric synthesis methods to establish the chiral center and reactions to introduce the aminomethyl group. Detailed synthesis protocols would require experimental verification and optimization.
Biological Activity and Potential Applications
While specific biological activity data for this compound are lacking, biphenyl derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The presence of an aminomethyl group could enhance interactions with biological targets, potentially leading to applications in pharmaceuticals or biotechnology.
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride
This compound, documented in PubChem, shares similarities with the target molecule but differs in the position of the biphenyl substitution and the presence of a hydroxyl group instead of an aminomethyl group . Its molecular weight is 263.76 g/mol, and it is used as a hydrochloride salt.
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
This compound, also found in PubChem, is closer in structure to the target molecule but lacks the aminomethyl group . It has a molecular formula of C15H15NO2 and is a potential precursor for synthesizing the target compound.
Data Tables
Given the lack of specific data on (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, we can only provide a comparison table with related compounds:
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